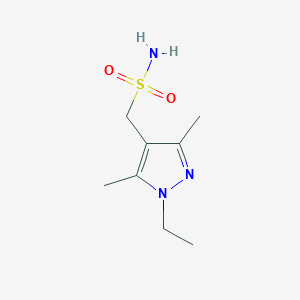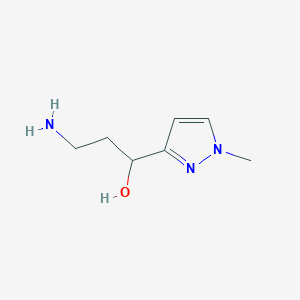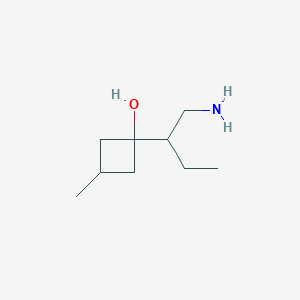
1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure that combines a cyclobutane ring with an amino group and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclobutanone with 1-aminobutan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparaison Avec Des Composés Similaires
1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol can be compared with similar compounds such as:
1-(1-Aminobutan-2-yl)-2-methylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol: Similar structure but with a different ring size. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
1-(1-aminobutan-2-yl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-8(6-10)9(11)4-7(2)5-9/h7-8,11H,3-6,10H2,1-2H3 |
Clé InChI |
AGOIOJINZMPWPY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C1(CC(C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


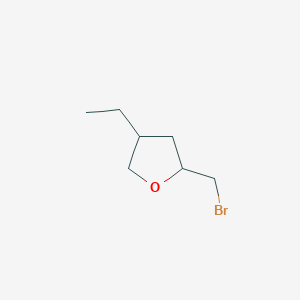

![Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187492.png)
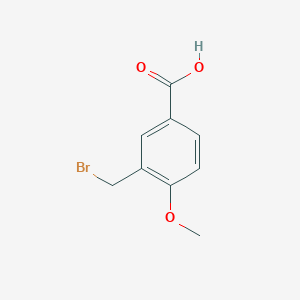
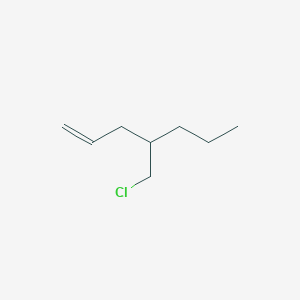
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13187509.png)

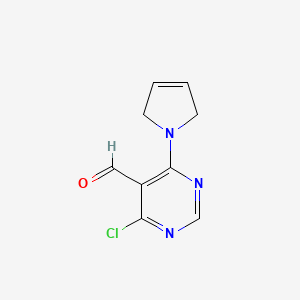
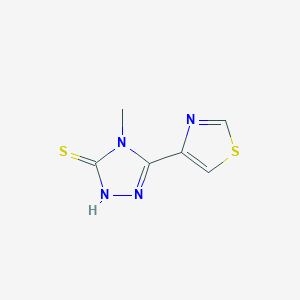
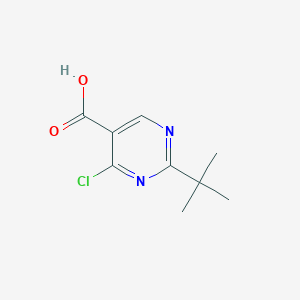
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
